

# Application Notes and Protocols for Ateviridine in Cell Culture Assays

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## Compound of Interest

Compound Name: Ateviridine

Cat. No.: B15568688

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## Introduction

**Ateviridine** is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).<sup>[1]</sup> As a member of the bisheteroaryl piperazine class of compounds, its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA. This document provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of **Ateviridine** in relevant cell culture models.

## Data Presentation: Antiviral Activity and Cytotoxicity of Ateviridine

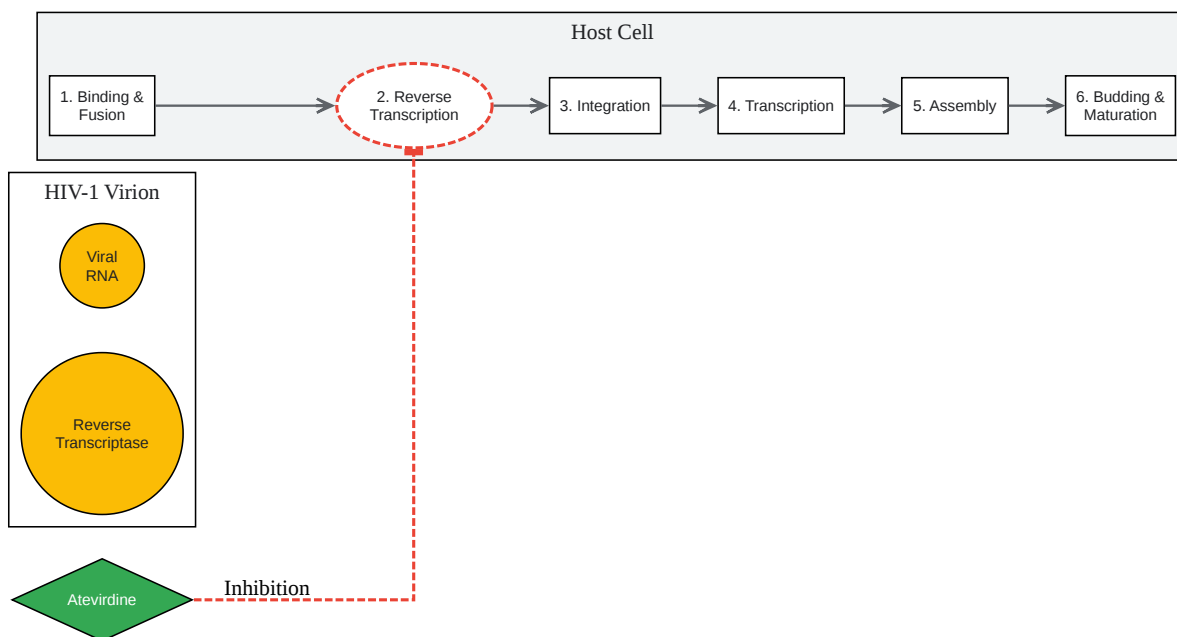
The following table summarizes the quantitative data on the efficacy and cytotoxicity of **Ateviridine** against different strains of HIV-1 in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.

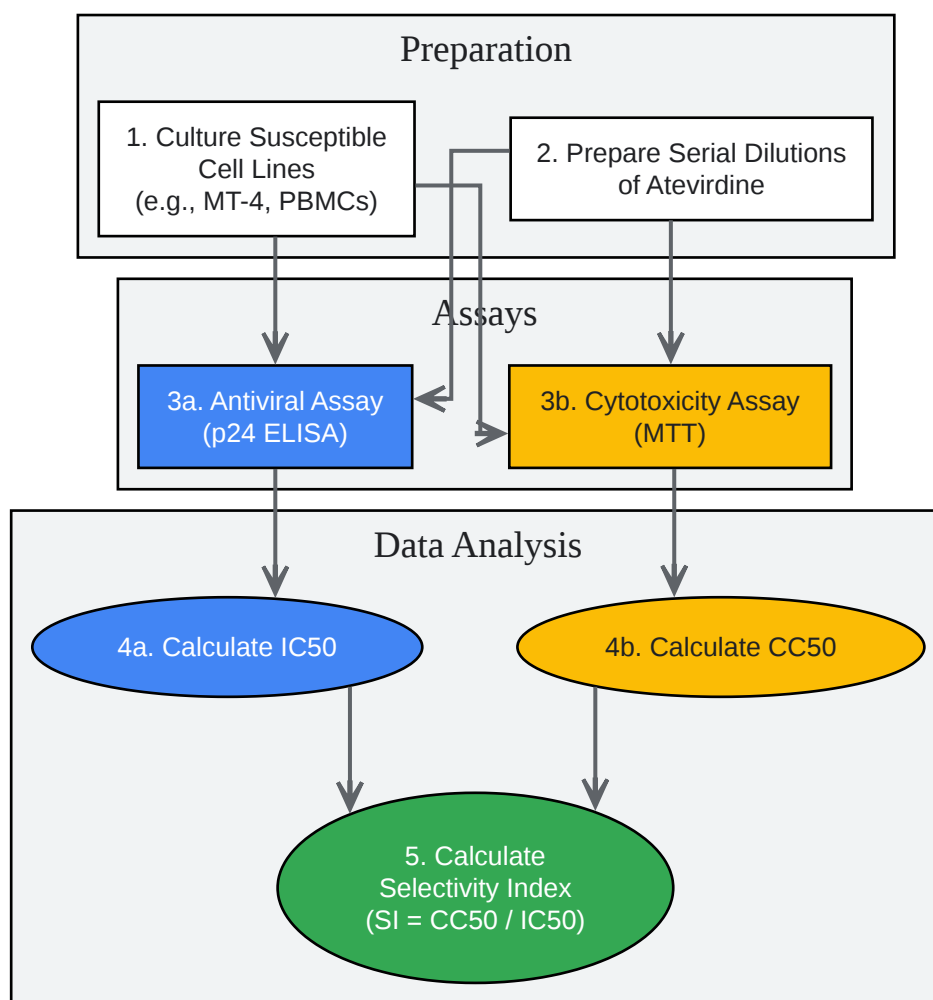
Cell Line	Virus Strain	Parameter	Value (µM)	Selectivity Index (SI)
MT-2	HIV-1 IIIB	IC50	1.59	>6.3
MT-2	HIV-1 IIIB	ED50	< 0.2	>50
MT-2	-	CC50	> 10	-
CEM-SS	HIV-1	EC50	0.001	-
PBMCs	Clinical Isolates	IC50 (Median)	0.74 (Range: 0.06-1.60)	>13.5
PBMCs	-	CC50	> 10	-

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; ED50: 50% effective dose; CC50: 50% cytotoxic concentration. Data sourced from multiple studies.[\[2\]](#)[\[3\]](#)

## Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

**Ateviridine** functions as an allosteric inhibitor of HIV-1 reverse transcriptase. The diagram below illustrates its point of intervention in the HIV-1 life cycle.





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## References

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- 3. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroaryl piperazine atevirdine (U-87201E) in combination with zidovudine or didanosine

- PubMed [pubmed.ncbi.nlm.nih.gov]

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